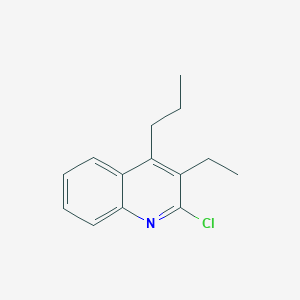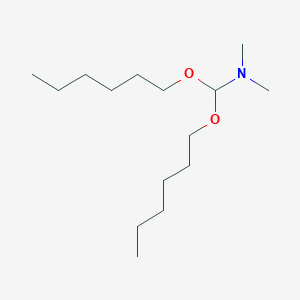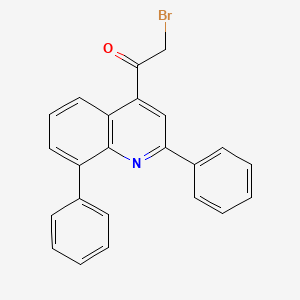
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a bromine atom, a quinoline ring, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone typically involves the bromination of 1-(2,8-diphenylquinolin-4-yl)ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-dimethylamino-phenyl)ethanone: Similar in structure but with a dimethylamino group instead of the quinoline ring.
2-Bromo-4-nitroacetophenone: Contains a nitro group and is used in different chemical applications.
Uniqueness
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is unique due to its combination of a bromine atom, a quinoline ring, and two phenyl groups. This structure provides it with distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
6313-99-1 |
|---|---|
Molekularformel |
C23H16BrNO |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
2-bromo-1-(2,8-diphenylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C23H16BrNO/c24-15-22(26)20-14-21(17-10-5-2-6-11-17)25-23-18(12-7-13-19(20)23)16-8-3-1-4-9-16/h1-14H,15H2 |
InChI-Schlüssel |
JOZWKFSIZCTUNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3C(=O)CBr)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)
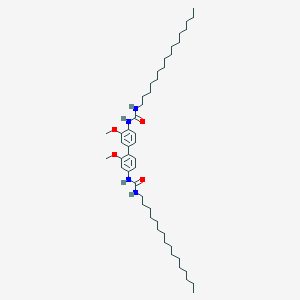
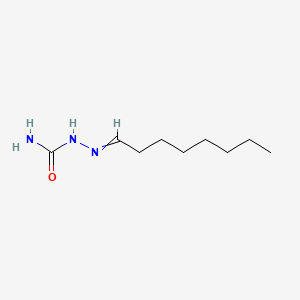
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
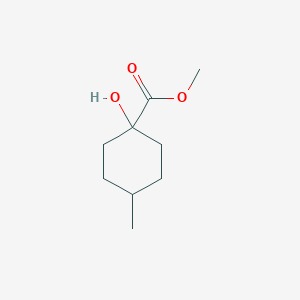
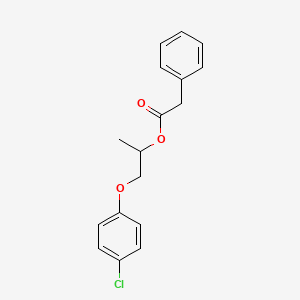
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
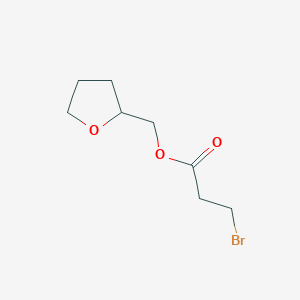
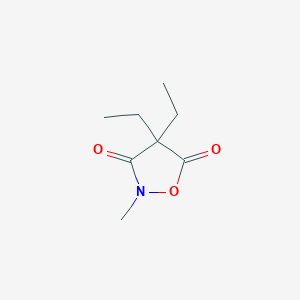
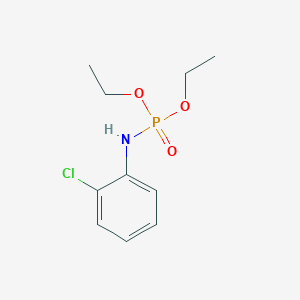
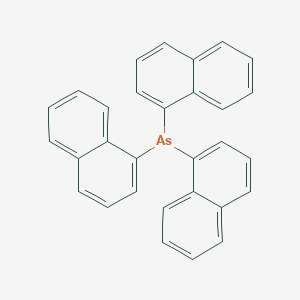
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
